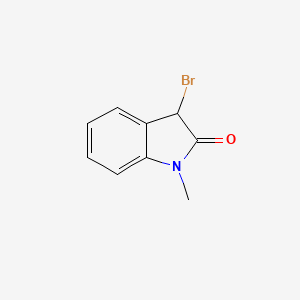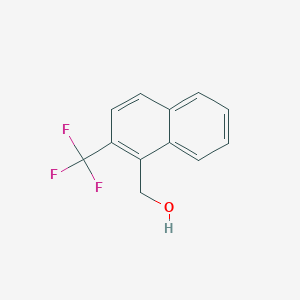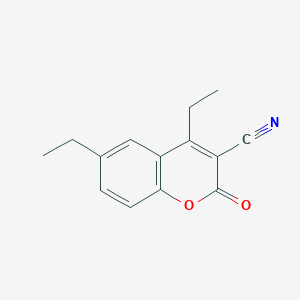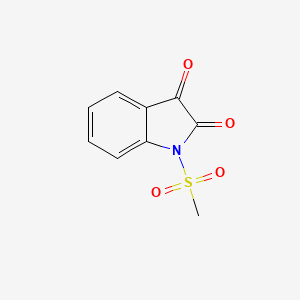
5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves the reaction of 5-chloro-1-methylpyrazin-2(1H)-one with piperazine under specific conditions. The reaction may require a solvent such as ethanol or methanol and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as a building block for other compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methylpyrazin-2(1H)-one: Lacks the piperazine moiety.
1-Methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one: Lacks the chlorine atom.
Uniqueness
5-Chloro-1-methyl-3-(piperazin-1-yl)pyrazin-2(1H)-one is unique due to the presence of both the chlorine atom and the piperazine moiety, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C9H13ClN4O |
|---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-piperazin-1-ylpyrazin-2-one |
InChI |
InChI=1S/C9H13ClN4O/c1-13-6-7(10)12-8(9(13)15)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
InChI Key |
XBTZLEMAFPVLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C(C1=O)N2CCNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)



![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)

![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)




